molecular formula C15H11NO7 B4330798 methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate CAS No. 890094-39-0

methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate

Cat. No.: B4330798
CAS No.: 890094-39-0
M. Wt: 317.25 g/mol
InChI Key: UOIAVEYZNBADLI-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate is an organic compound that features a benzodioxole moiety attached to a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate typically involves the esterification of 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-(1,3-Benzodioxol-5-yloxy)-3-aminobenzoate.

    Substitution: 4-(1,3-Benzodioxol-5-yloxy)-3-nitrobenzoic acid.

    Oxidation: Quinone derivatives of the benzodioxole moiety.

Scientific Research Applications

Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-(1,3-benzodioxol-5-yloxy)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate is unique due to the presence of both the benzodioxole and nitrobenzoate moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO7/c1-20-15(17)9-2-4-12(11(6-9)16(18)19)23-10-3-5-13-14(7-10)22-8-21-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIAVEYZNBADLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229388
Record name Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-39-0
Record name Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890094-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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